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Compound of Interest

Compound Name: 3,6-Dimethoxyfluoren-9-one

CAS No.: 13235-07-9

Cat. No.: B084488

Get Quote

For researchers integrating 3,6-DMFO into complex synthetic pipelines, rigorous batch

validation is non-negotiable. The electron-donating methoxy groups at the 3 and 6 positions

significantly alter the electronic landscape of the fluorenone core, shifting its absorption and

reactivity profiles.

Table 1: Key Physicochemical and Spectroscopic Properties
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Parameter Value

Chemical Name 3,6-Dimethoxy-9H-fluoren-9-one

CAS Registry Number 13235-07-9

Molecular Formula C15H12O3

Molecular Weight 240.25 g/mol

Melting Point 146 °C – 148 °C (pale yellow crystals)[3]

1H NMR (CDCl3, 400 MHz)
δ 3.91 (s, 6H), 6.75 (dd, J=8.3, 2.2 Hz, 2H), 7.00

(d, J=2.2 Hz, 2H), 7.59 (d, J=8.3 Hz, 2H)[3]

13C NMR (CDCl3, 100 MHz)
δ 55.7, 107.0, 113.0, 125.7, 128.3, 145.9, 165.0,

191.4[3]

IR (neat) 1691 (C=O), 1612, 1595 cm⁻¹[3]

Expert Insight: The presence of the carbonyl stretching frequency at 1691 cm⁻¹, coupled with

the distinct methoxy singlet at δ 3.91 ppm in the 1H NMR spectrum, provides a definitive, self-

validating diagnostic fingerprint for this molecule[3].

Mechanistic Causality: The Role of 3,6-Substitution
The Singlet Carbene Phenomenon The parent fluorenylidene carbene possesses a triplet

ground state. However, introducing strong electron-donating methoxy groups at the 3 and 6

positions fundamentally alters the spin-state energetics. Upon photolysis of the diazo

derivative, the lone pairs from the methoxy oxygen atoms donate electron density through the

conjugated π-system directly into the empty p-orbital of the divalent carbene carbon[1]. This

mesomeric stabilization lowers the energy of the singlet state below that of the triplet state,

resulting in a ground-state singlet carbene[1]. Consequently, it inserts stereospecifically into C-

H bonds (e.g., cyclohexane) and adds to olefins with total retention of stereochemistry[1].

Latent Sulfonic Acids in Lithography In applied materials, 3,6-DMFO is converted into

oximesulfonic acid esters[2]. When irradiated with UV light, these esters undergo N-O bond

cleavage to release a sulfonic acid, which acts as a latent curing catalyst for acid-curable resins

(such as melamine or epoxy resins)[2]. The extended π-conjugation of the fluorenone core,
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augmented by the auxochromic methoxy groups, optimizes its UV absorption profile for

lithographic applications[2].

Experimental Protocols & Synthetic Workflows
Protocol A: Dehydrogenative Cyclization via Heterogeneous Pd-Catalysis Traditional Friedel-

Crafts acylations often yield difficult-to-separate isomeric mixtures (e.g., 1,6- vs. 3,6-
dimethoxyfluoren-9-one)[2]. A highly regioselective, green-chemistry approach utilizes C-H

activation via a Pd(II)/Mg-La mixed oxide catalyst[4].

Step-by-Step Methodology:

Reaction Assembly: Charge a 10 mL round-bottom flask with 4,4'-dimethoxybenzophenone

(91.1 mg, 0.5 mmol)[4].

Catalyst & Oxidant Loading: Add the heterogeneous Pd(II)/Mg-La mixed oxide catalyst (30

mg, ~5.3 mol% Pd) and Ag2O (231.7 mg, 2.0 equiv) as the terminal oxidant[4].

Solvent Addition: Introduce 1 mL of a 1:1 (v/v) mixture of Trifluoroacetic acid (TFA) and

H2O[4]. Causality: TFA is critical here; it acts as an acidic ligand/co-solvent that facilitates the

electrophilic palladation of the electron-rich aromatic ring.

Thermal Activation: Stir the mixture at 130 °C for 24 hours[4]. This thermal energy is required

to overcome the activation barrier for directed C-H bond cleavage.

Catalyst Recovery: Cool the mixture, dilute with ethyl acetate, and centrifuge/filter to recover

the heterogeneous catalyst (which can be reused for consecutive cycles)[4].

Purification: Concentrate the organic layer and purify via silica gel column chromatography

using Hexane/EtOAc (15:1) to yield pure 3,6-dimethoxyfluoren-9-one[4].

Protocol B: Photochemical Generation of the Singlet Carbene To study the carbene, 3,6-DMFO

must first be converted to its diazo analog[1].

Hydrazone Formation: Reflux 3,6-DMFO with excess hydrazine hydrate in ethanol to form

the hydrazone intermediate.
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Oxidation: Oxidize the hydrazone using yellow mercury(II) oxide (HgO) in ether with catalytic

ethanolic KOH. Crucial: Perform this step in the dark to prevent premature decomposition.

Photolysis: Irradiate the isolated 3,6-dimethoxy-9-diazofluorene in a frozen matrix or fluid

solution to extrude N2, generating the highly reactive 3,6-dimethoxyfluorenylidene[1].
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Fig 1. Heterogeneous Pd-catalyzed dehydrogenative cyclization workflow for 3,6-DMFO

synthesis.

3,6-Dimethoxyfluoren-9-one

Hydrazone Intermediate

 N2H4, EtOH, Reflux

3,6-Dimethoxy-9-diazofluorene

 HgO, KOH, Dark

3,6-Dimethoxyfluorenylidene
(Singlet Ground State)

 Photolysis (hv)
-N2

Stereospecific C-H Insertion
(e.g., Cyclohexane)

Electrophilic Addition
(e.g., Methanol -> Ether)

Click to download full resolution via product page

Fig 2. Photochemical generation and stereospecific reactivity of the singlet carbene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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